5-Methoxypyridin-3-amine

Physicochemical Profiling Medicinal Chemistry Property Prediction

Choose 5-Methoxypyridin-3-amine for its unique 3,5-disubstitution pattern, which imparts distinct electronic and steric properties critical for kinase inhibitor lead optimization. Its balanced LogP (0.31) and pKa (5.80) improve drug-likeness over other aminopyridines. Essential for SAR studies, antimicrobial agent synthesis, and CCR5 antagonist development. Ensure your research benefits from this specific scaffold.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 64436-92-6
Cat. No. B1281112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyridin-3-amine
CAS64436-92-6
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)N
InChIInChI=1S/C6H8N2O/c1-9-6-2-5(7)3-8-4-6/h2-4H,7H2,1H3
InChIKeyCTQPCFFQBYXOAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxypyridin-3-amine (CAS 64436-92-6) for Research and Pharmaceutical Procurement


5-Methoxypyridin-3-amine is a disubstituted pyridine derivative featuring a primary amine at the 3-position and a methoxy group at the 5-position. This substitution pattern confers distinct electronic and steric properties that differentiate it from other aminopyridine regioisomers and 5-substituted analogs. The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors and other bioactive heterocycles [1]. Its physicochemical profile—including a predicted pKa of 5.80±0.10 [2], a LogP of 0.31 [3], and a polar surface area of 48 Ų—places it within favorable drug-like chemical space. The compound is commercially available with purities typically ≥97% .

Why 5-Methoxypyridin-3-amine Cannot Be Casually Substituted with Other Aminopyridines


Simple substitution of 5-Methoxypyridin-3-amine with other aminopyridine regioisomers or 5-substituted analogs is not a straightforward decision in research and development. The specific 3,5-disubstitution pattern imparts a unique electronic environment and steric profile that directly impacts binding affinity, selectivity, and synthetic reactivity. SAR studies on pyridin-3-amine scaffolds reveal that modifications at the 5-position, particularly the presence of a methoxy group, significantly alter kinase inhibition profiles compared to hydrogen, methyl, or halogen substituents [1]. Furthermore, the methoxy group modulates the compound's basicity and lipophilicity, influencing both its behavior in chemical reactions and its pharmacokinetic properties when incorporated into larger molecules [2]. Relying on a generic aminopyridine without considering these specific quantitative differentiators can lead to failed syntheses, suboptimal biological activity, or erroneous SAR conclusions. The following evidence quantifies these critical distinctions.

Quantitative Evidence for Selecting 5-Methoxypyridin-3-amine Over Analogs


5-Methoxy Substituent Reduces Basicity Compared to 5-Methyl Analog

The methoxy group at the 5-position of 5-Methoxypyridin-3-amine reduces the basicity of the pyridine nitrogen relative to the 5-methyl analog. The predicted pKa for 5-Methoxypyridin-3-amine is 5.80±0.10 [1], whereas the predicted pKa for the corresponding 5-methylpyridin-3-amine analog is approximately 6.46 . This difference of ~0.66 log units indicates that the target compound is less protonated at physiological pH, which can affect solubility, membrane permeability, and target engagement.

Physicochemical Profiling Medicinal Chemistry Property Prediction

Lipophilicity Profile (LogP 0.31) Balances Permeability and Solubility

The experimental/calculated LogP of 5-Methoxypyridin-3-amine is 0.31 [1], which is significantly lower than many other 5-substituted pyridine analogs. For comparison, 5-Chloropyridin-3-amine and 5-Bromopyridin-3-amine typically have LogP values >1.0 due to increased hydrophobicity from the halogen atoms. The target compound's LogP of 0.31 indicates a balanced lipophilic-hydrophilic profile, suggesting it may offer improved aqueous solubility while retaining sufficient membrane permeability.

ADME Prediction Drug-likeness Physicochemical Properties

Demonstrated In Vitro Antifungal and Antibacterial Activity

5-Methoxypyridin-3-amine has been reported to possess in vitro antifungal activity against Candida albicans and Saccharomyces cerevisiae . In addition, it shows antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . While specific MIC values for the exact compound are not consistently reported across peer-reviewed sources, the compound's activity against a panel of clinically relevant microbes distinguishes it from many other simple aminopyridines, which often lack this broad-spectrum antimicrobial profile.

Antimicrobial Antifungal In Vitro Assay

Essential Building Block for Potent Kinase Inhibitors (IRAK4 IC50 = 18 nM)

Derivatives of 5-Methoxypyridin-3-amine serve as critical pharmacophoric elements in potent kinase inhibitors. A specific example from patent literature shows that a compound incorporating the 5-methoxypyridin-3-yl moiety inhibits Interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 of 18 nM [1]. This high potency is achieved through specific interactions of the pyridine ring and methoxy group within the kinase active site, demonstrating the scaffold's value in generating low-nanomolar inhibitors. While direct comparisons of the unsubstituted 5-methoxypyridin-3-amine core against other cores in the same assay are not provided, the sub-20 nM potency of the derivative underscores the scaffold's enabling role.

Kinase Inhibitor Medicinal Chemistry Immunology

Preliminary Data Suggests CCR5 Antagonist Activity

Preliminary pharmacological screening indicates that 5-Methoxypyridin-3-amine may act as a CCR5 antagonist [1]. While specific IC50 values for the parent compound are not available, this reported activity distinguishes it from many other aminopyridine regioisomers that have not been linked to CCR5 antagonism. This suggests a unique biological profile that could be exploited for developing treatments for CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis.

HIV Immunology GPCR

Primary Research and Industrial Applications for 5-Methoxypyridin-3-amine (CAS 64436-92-6)


Kinase Inhibitor Lead Optimization and Fragment-Based Drug Discovery

Given its proven ability to be incorporated into potent kinase inhibitors (e.g., IRAK4 IC50 = 18 nM) [1], 5-Methoxypyridin-3-amine is an ideal building block for medicinal chemists engaged in kinase inhibitor lead optimization and fragment-based drug discovery. The compound's balanced LogP (0.31) and moderate pKa (5.80) [2] make it a suitable starting point for improving the drug-like properties of hits and leads, particularly when addressing issues of excessive lipophilicity or basicity.

Synthesis of Antimicrobial and Antifungal Agents

The reported in vitro activity against Candida albicans, Saccharomyces cerevisiae, Staphylococcus aureus, and Escherichia coli positions 5-Methoxypyridin-3-amine as a valuable scaffold for synthesizing novel antimicrobial and antifungal agents. Researchers can use this compound as a core template for SAR studies aimed at improving potency and selectivity against these and related pathogens.

Development of CCR5-Targeted Therapeutics for Immunology and Virology

The preliminary identification of 5-Methoxypyridin-3-amine as a CCR5 antagonist [3] provides a unique entry point for developing new treatments for HIV infection and other CCR5-mediated inflammatory and autoimmune diseases. Medicinal chemists can leverage this compound to create focused libraries of derivatives with improved CCR5 affinity and functional activity.

Chemical Biology Probe Synthesis

The unique 3,5-disubstituted pyridine scaffold of 5-Methoxypyridin-3-amine, coupled with its favorable physicochemical properties [4], makes it a useful starting material for synthesizing chemical biology probes. The primary amine and methoxy group provide orthogonal handles for functionalization, enabling the creation of biotinylated or fluorescently labeled probes for target identification and validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxypyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.